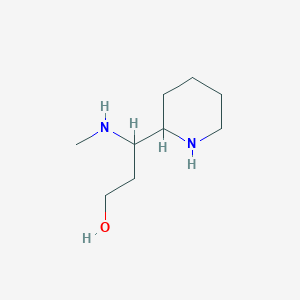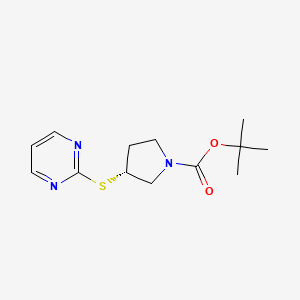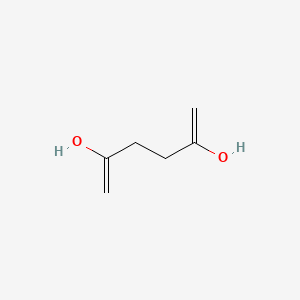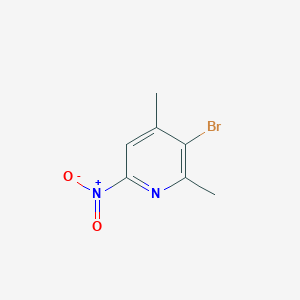
3-Bromo-2,4-dimethyl-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethyl-6-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the third position, two methyl groups at the second and fourth positions, and a nitro group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dimethyl-6-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-bromo-2,4-dimethylpyridine. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, methylation, and nitration steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dimethyl-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted pyridines.
Reduction: 3-Bromo-2,4-dimethyl-6-aminopyridine.
Oxidation: this compound-2,4-dicarboxylic acid.
Scientific Research Applications
3-Bromo-2,4-dimethyl-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the design of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethyl-6-nitropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
3-Bromo-2,4-dimethylpyridine: Lacks the nitro group, making it less reactive in certain reactions.
2,4-Dimethyl-6-nitropyridine: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
3-Bromo-6-nitropyridine: Lacks the methyl groups, influencing its steric and electronic properties.
Uniqueness: 3-Bromo-2,4-dimethyl-6-nitropyridine is unique due to the combination of substituents on the pyridine ring, which imparts specific reactivity and properties. The presence of both electron-donating methyl groups and electron-withdrawing nitro and bromine groups allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-2,4-dimethyl-6-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-6(10(11)12)9-5(2)7(4)8/h3H,1-2H3 |
InChI Key |
WYLCGGYNYNUPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


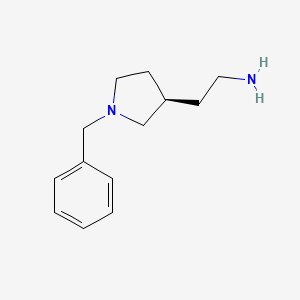
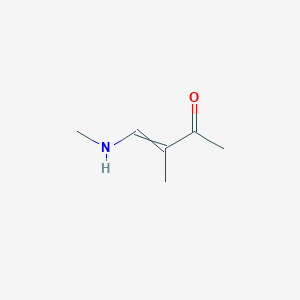
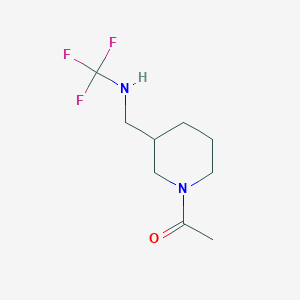
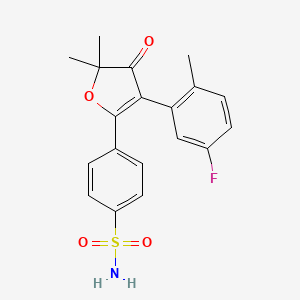
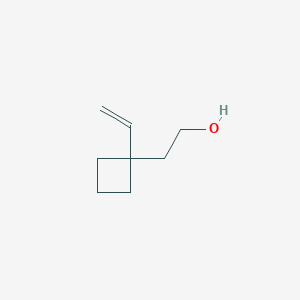

![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
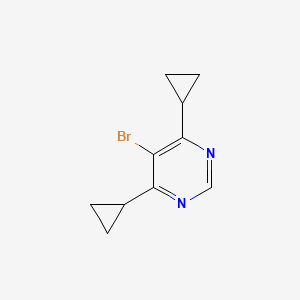
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)

